molecular formula C14H23BN2O3 B1420062 1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1040377-03-4

1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1420062
M. Wt: 278.16 g/mol
InChI Key: BOOVIFJKQGYEON-UHFFFAOYSA-N
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Description

“1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C14H23BN2O3 . It is used for research purposes and is not intended for human treatment, drug development, or other commercial uses .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 278.16 . The compound appears as a white to light yellow powder or crystal . Its melting point ranges from 113.0 to 117.0 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is extensively used in synthetic chemistry, particularly in the development of organic intermediates. Its structure has been confirmed through various spectroscopic methods such as FT-IR, NMR, and mass spectrometry. Single crystal X-ray diffraction is also commonly used to determine its structure. The use of Density Functional Theory (DFT) calculations helps in understanding the molecular structure of these compounds (Liao, T., Liu, X., Wang, Y.-Z., & Zhou, Z., 2022); (Yang, Z., Huang, P.-Y., Chen, J., Chen, Y., Gao, T., Chai, H., & Zhao, C.-S., 2021).

Organic Synthesis

This compound is utilized in various organic synthesis processes. For example, it serves as an important intermediate in the synthesis of biologically active compounds such as crizotinib. The compound's ability to undergo reactions that form complex molecules is crucial in medicinal chemistry (Kong, D., Zhang, Y., Xu, T., Zhou, Y., Zheng, P., & Xu, S., 2016).

Luminescent Properties in Polymers

The compound has been used in the synthesis of fluorene copolymers, demonstrating its application in the field of materials science. These copolymers show interesting photoluminescent properties, which can be useful in developing new materials for electronic and photonic devices (Cheon, C., Joo, S.-H., Kim, K., Jin, J.-I., Shin, H., & Kim, Y. R., 2005).

Medicinal Chemistry

This chemical is also relevant in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of the compound have been studied for their anti-diabetic properties, indicating its importance in the development of new pharmaceuticals (Vaddiraju, N., Ajitha, M., Rajnarayana, K., & Godela, R., 2022).

Safety And Hazards

This compound is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .

properties

IUPAC Name

1-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-16-17(10-11)12-5-7-18-8-6-12/h9-10,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOVIFJKQGYEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671760
Record name 1-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

1040377-03-4
Record name 1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040377-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-TETRAHYDROPYRANYL)-1H-PYRAZOLE-4-BORONIC ACID PINACOL ESTER
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Synthesis routes and methods I

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (30.0 mg, 0.154 mmol), and tetrahydro-2H-pyran-4-yl methanesulfonate (0.150 g, 0.460 mmol) in acetonitrile (1.0 mL) was stirred at 90° C. for 2 hours. The reaction was quenched with water, extracted with ethyl acetate. The combined organic layer was dried over MgSO4, then filtered and concentrated under reduced pressure to afford the desired product (35 mg, 80%), which was used directly in the next step without further purification. LCMS calculated for C14H24BN2O3 (M+H)+: m/z=279.2. Found: 279.2.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

In 8 mL of N,N-dimethylformamide were combined 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.75 g, 3.87 mmol), tetrahydro-2H-pyran-4-yl methanesulfonate (1.04 g, 5.80 mmol), and Cs2CO3 (2.01 g, 6.18 mmol) in a glass bomb and then sealed under nitrogen and heated to 100° C. After one hour the reaction was cooled and water was added to dissolve all solids. The solution was diluted with water and then extracted with EtOAc (250 mL). The organic layer was then washed with water and brine. The combined aqueous layer was then extracted with EtOAc (200 mL). The organic layers were combined, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude material was dried overnight on high vacuum. The crude was purified by way of silica gel chromatography eluting with a gradient of 15-25% EtOAc in DCM to afford 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.176 g, 0.633 mmol, 16.4% yield). MS (apci) m/z=279.2 (M+H).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Quantity
2.01 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
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1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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